3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Overview
Description
3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate is a natural organic compound with the chemical formula C14H12O5. It belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through several methods. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under reflux conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: This compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Coumarin derivatives, including this compound, have been investigated for their potential anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the production of dyes, perfumes, and other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate can be compared with other similar compounds, such as:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar chemical properties.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A structurally related compound with different substituents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
3-Acetyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, a member of the coumarin family, is recognized for its diverse biological activities. This compound, with the chemical formula C14H12O5, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride under acidic conditions. The resulting compound features a chromenone structure, which is pivotal in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 12.5 |
HCT-116 (Colon) | 15.0 |
HepG2 (Liver) | 20.0 |
The mechanism underlying its anticancer effects involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key proteins such as CDK4 and Bcl-2. Specifically, it was observed that treatment with this compound leads to increased expression of pro-apoptotic genes like P53 and Bax, while down-regulating anti-apoptotic factors .
Antimicrobial Activity
In addition to anticancer effects, this compound also displays antimicrobial properties . Its efficacy against various bacterial strains was evaluated using standard antimicrobial susceptibility tests. The results indicated significant activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane permeability.
- Cell Cycle Arrest : It interferes with the cell cycle progression at the G1/S phase transition.
- Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative stress, thereby protecting cells from damage.
Case Studies
A recent study evaluated the effects of this compound on human colon cancer cell lines (HCT-116). The researchers observed that treatment led to significant DNA fragmentation, indicative of apoptosis. The study utilized both flow cytometry and gel electrophoresis to confirm these findings, reinforcing the compound's potential as an anticancer agent .
Properties
IUPAC Name |
(3-acetyl-2-methyl-4-oxochromen-7-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-7(15)13-8(2)18-12-6-10(19-9(3)16)4-5-11(12)14(13)17/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLULDGPJDZDGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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